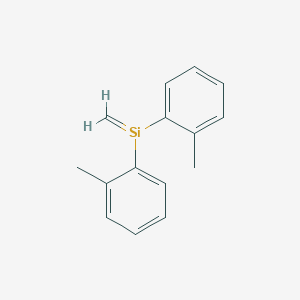![molecular formula C14H21NO2 B12601801 6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one CAS No. 651304-79-9](/img/structure/B12601801.png)
6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and reactivity It features a cyclohexa-2,4-dien-1-one core with a 5-hydroxypentylamino group attached via a propylidene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with 5-hydroxypentylamine under specific conditions. One common method includes the photolytic cleavage of cyclohexa-2,4-dien-1-one derivatives in the presence of diamines . The reaction is carried out under visible light irradiation, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and light source to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in labeling studies to track biological processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one
- 6-{1-[(5-Hydroxyhexyl)amino]propylidene}cyclohexa-2,4-dien-1-one
Uniqueness
6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one is unique due to its specific hydroxypentylamino group, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
651304-79-9 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
2-[C-ethyl-N-(5-hydroxypentyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C14H21NO2/c1-2-13(15-10-6-3-7-11-16)12-8-4-5-9-14(12)17/h4-5,8-9,16-17H,2-3,6-7,10-11H2,1H3 |
Clé InChI |
DCEWBIRHNZJRSD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NCCCCCO)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)
![N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12601720.png)
![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)
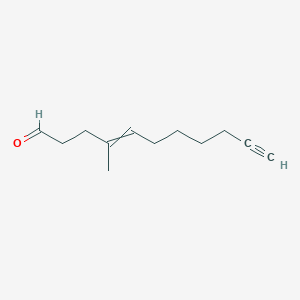

![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)
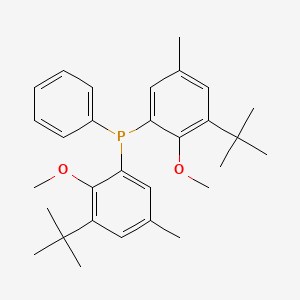

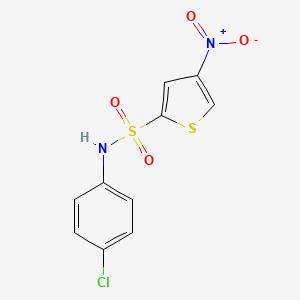

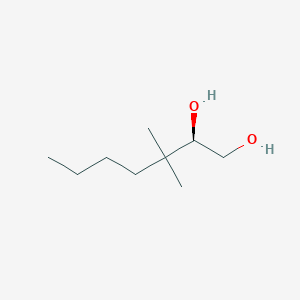
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
